trans-3-(tert-Butyldimethylsilyloxy)-N,N-dimethyl-1,3-butadien-1-amine
Overview
Description
Propane is a three-carbon alkane with the molecular formula C₃H₈. It is a colorless, odorless gas at standard temperature and pressure, but it can be compressed into a transportable liquid. Propane is a by-product of natural gas processing and petroleum refining. It is commonly used as a fuel in domestic and industrial applications, as well as in low-emissions public transportation .
Mechanism of Action
- The primary target of this compound is not well-documented in the literature. However, it is commonly used in proteomics research . Further studies are needed to identify specific protein targets and their roles.
Target of Action
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions:
Decarboxylation of Butanoic Acid: This method involves heating butanoic acid with soda lime (a mixture of sodium hydroxide and calcium oxide) to produce propane.
Hydrogenation of Propene: Propene can be hydrogenated in the presence of a catalyst such as platinum or palladium to produce propane.
Industrial Production Methods:
Natural Gas Processing: Propane is separated from other hydrocarbons during the processing of natural gas.
Petroleum Refining: Propane is also obtained as a by-product during the refining of crude oil.
Chemical Reactions Analysis
Types of Reactions:
-
Combustion: Propane undergoes complete combustion in the presence of excess oxygen to produce carbon dioxide and water:
C3H8+5O2→3CO2+4H2O+heat
Incomplete combustion can produce carbon monoxide and soot .
-
Halogenation: Propane reacts with halogens such as chlorine or bromine in the presence of ultraviolet light to form halogenated products like 1-chloropropane and 2-chloropropane.
Common Reagents and Conditions:
Oxygen: Used in combustion reactions.
Halogens (Chlorine, Bromine): Used in halogenation reactions.
Catalysts (Platinum, Palladium): Used in hydrogenation reactions.
Major Products:
Carbon Dioxide and Water: From combustion.
Halogenated Propanes: From halogenation reactions.
Scientific Research Applications
Propane has various applications in scientific research:
Biology: Propane is used in gas chromatography as a carrier gas.
Medicine: Propane is used in the synthesis of pharmaceuticals.
Industry: Propane is widely used as a fuel for heating, cooking, and in internal combustion engines.
Comparison with Similar Compounds
Methane (CH₄): A one-carbon alkane, also used as a fuel.
Ethane (C₂H₆): A two-carbon alkane, used as a feedstock for ethylene production.
Butane (C₄H₁₀): A four-carbon alkane, used as a fuel and in the production of synthetic rubber.
Uniqueness of Propane:
Energy Density: Propane has a higher gravimetric energy density compared to methane and ethane, making it a more efficient fuel.
Versatility: Propane can be easily liquefied and transported, which is not as feasible with methane.
Properties
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-N,N-dimethylbuta-1,3-dien-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NOSi/c1-11(9-10-13(5)6)14-15(7,8)12(2,3)4/h9-10H,1H2,2-8H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCKABIMFIKUEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC(=C)C=CN(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NOSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401644 | |
Record name | 3-[tert-butyl(dimethyl)silyl]oxy-N,N-dimethylbuta-1,3-dien-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194233-66-4 | |
Record name | 3-[tert-butyl(dimethyl)silyl]oxy-N,N-dimethylbuta-1,3-dien-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50401644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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